Methyl 2-(3-bromophenyl)-2,2-difluoroacetate
Description
Contextual Significance of Fluorinated Organic Compounds in Contemporary Chemistry
Fluorinated organic compounds have garnered immense interest in modern chemistry due to the unique properties conferred by the fluorine atom. apolloscientific.co.uk The high electronegativity and small size of fluorine, combined with the exceptional strength of the carbon-fluorine bond, can dramatically alter the physical, chemical, and biological properties of a molecule compared to its non-fluorinated analogues. bldpharm.comchemazone.com
In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacological profiles. chemrxiv.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. bldpharm.com Similarly, in materials science, fluorinated compounds are integral to the development of polymers with high thermal stability and chemical resistance, as well as materials with unique surface properties like water and oil repellency. bldpharm.comchemazone.com
Strategic Importance of α,α-Difluoroesters as Advanced Synthetic Intermediates
The α,α-difluoroester motif is a valuable functional group for synthetic chemists. The two fluorine atoms on the α-carbon significantly influence the reactivity of the adjacent ester group. This structural unit can serve as a precursor to other important difluorinated building blocks. For instance, α,α-difluoroesters can be transformed into α,α-difluoroketones, which are themselves versatile intermediates. jelsciences.com The difluoromethyl group (CF2H), accessible from the difluoroester, is considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding and influencing molecular conformation.
Furthermore, the presence of the difluoromethylene group activates the adjacent ester for various transformations. These intermediates are crucial for constructing molecules with gem-difluorinated carbons, a structural motif of growing importance in drug discovery.
Utility of Aryl Bromides in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Aryl bromides are exceptionally useful and common substrates in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-bromine bond is reactive enough to readily participate in oxidative addition to low-valent transition metals, such as palladium, yet stable enough for the compound to be easily handled and stored.
This reactivity makes aryl bromides key partners in a multitude of bond-forming reactions, including the Suzuki-Miyaura coupling (with boronic acids), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines), among others. rsc.orgnih.govstudfile.net These reactions provide powerful and reliable methods for constructing complex molecular frameworks from simpler precursors. The presence of the bromine atom on the phenyl ring of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate thus provides a reactive handle for extensive synthetic diversification.
Overview of Research Trajectories for this compound
While extensive research specifically detailing the synthesis and reactivity of this compound (CAS 860771-96-6) is not abundant in publicly accessible literature, its research trajectory can be inferred from its structural components. The compound is commercially available from various suppliers, indicating its utility as a building block in synthetic campaigns. apolloscientific.co.ukbldpharm.comchemazone.comsmallmolecules.comaaronchem.com
The primary research applications for this compound logically fall into two main categories:
Modification of the Aryl Ring: The aryl bromide functionality is a prime site for modification via cross-coupling reactions. This allows for the attachment of a wide variety of substituents to the phenyl ring, enabling the synthesis of a library of analogues with diverse properties.
Transformation of the Difluoroester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides. These transformations allow for the incorporation of the 3-(difluoro(methoxycarbonyl)methyl)phenyl moiety into larger, more complex molecules.
Given its structure, this compound is an ideal starting material for the synthesis of novel compounds for screening in drug discovery and agrochemical research programs. The combination of a reactive "handle" (the bromide) and a biologically relevant fluorinated motif (the difluoroester) makes it a valuable tool for medicinal chemists.
Below are illustrative tables of potential, chemically sound reactions that this compound could undergo, based on established methodologies for similar compounds.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions
This table illustrates the potential for forming a new carbon-carbon bond at the position of the bromine atom using a palladium catalyst and various boronic acids.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 2-(biphenyl-3-yl)-2,2-difluoroacetate |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Methyl 2,2-difluoro-2-(4'-methoxybiphenyl-3-yl)acetate |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Methyl 2,2-difluoro-2-(3-(pyridin-3-yl)phenyl)acetate |
Table 2: Potential Hydrolysis and Amidation Reactions
This table shows the potential transformations of the methyl ester group into a carboxylic acid or an amide, which can serve as precursors for further synthetic steps.
| Entry | Reagent(s) | Reaction Type | Product |
| 1 | LiOH, THF/H₂O | Hydrolysis | 2-(3-bromophenyl)-2,2-difluoroacetic acid |
| 2 | NH₃, MeOH | Amidation | 2-(3-bromophenyl)-2,2-difluoroacetamide |
| 3 | Benzylamine, AlMe₃ | Amidation | N-benzyl-2-(3-bromophenyl)-2,2-difluoroacetamide |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWJHBFWSQPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl 2 3 Bromophenyl 2,2 Difluoroacetate and Analogues
Precursor Synthesis: 2-(3-bromophenyl)-2,2-difluoroacetic Acid
The synthesis of the carboxylic acid precursor is a critical step that requires precise control over halogenation reactions to install the bromine and fluorine atoms at the desired positions.
The synthesis of 2-(3-bromophenyl)-2,2-difluoroacetic acid involves two distinct halogenation processes: bromination of the aromatic ring and difluorination at the alpha-carbon (the carbon adjacent to the carboxyl group).
Aromatic Bromination: The introduction of a bromine atom onto the phenyl ring of a phenylacetic acid derivative is typically achieved through electrophilic aromatic substitution. msu.eduwikipedia.org For meta-substitution, the directing effects of the substituents on the ring are paramount. The carboxymethyl group (-CH₂COOH) is an ortho-, para-director. Therefore, to achieve meta-bromination, the reaction often starts from a precursor where a meta-directing group is already in place. For instance, starting with 3-nitroacetophenone, which can be converted to 3-nitrophenylacetic acid. The nitro group, being a strong deactivating and meta-directing group, would direct the incoming bromine to the desired position. Subsequent reduction of the nitro group and other functional group manipulations would follow. Alternatively, direct bromination of phenylacetic acid often leads to a mixture of ortho- and para-isomers, requiring separation. wikipedia.org
α,α-Difluorination: Introducing two fluorine atoms at the α-position of a phenylacetic acid derivative is a more complex challenge. One established method involves the fluorination of a precursor molecule that already contains a functional group at the alpha position that can be replaced by fluorine. For example, α-keto acids can be treated with fluorinating agents like diethylaminosulfur trifluoride (DAST) to yield the corresponding difluoro compounds. Another approach is the use of Selectfluor in combination with a catalyst to achieve α-fluorination of arylcarboxylic acids under non-aqueous conditions. organic-chemistry.org A divergent strategy using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine can lead to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org
Achieving the correct substitution pattern (meta-bromination and α,α-difluorination) requires careful optimization of reaction conditions to ensure high regioselectivity.
For Aromatic Bromination: The choice of brominating agent and catalyst is crucial for controlling the position of substitution. Using bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlBr₃ is a standard method for electrophilic aromatic bromination. masterorganicchemistry.com The regioselectivity is primarily governed by the electronic nature of the substituent already present on the ring. libretexts.org To favor meta-bromination relative to the acetic acid side chain, the reaction often needs to be performed on a derivative with a meta-directing group, as direct bromination of phenylacetic acid itself favors ortho and para products. wikipedia.org The use of N-bromosuccinimide (NBS) is also a common method, and its selectivity can be influenced by the solvent and catalyst system. nih.gov For example, NBS in the presence of silica (B1680970) gel has been shown to be a good agent for regioselective electrophilic aromatic brominations. nih.gov
For α-Halogenation: Preventing competitive halogenation on the aromatic ring is a key challenge when targeting the alpha-position. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for α-halogenation of carboxylic acids, typically using Br₂ and catalytic phosphorus tribromide (PBr₃). orgsyn.orgunimi.it This reaction proceeds through an acyl halide intermediate, which then enolizes and undergoes halogenation at the alpha-carbon. unimi.it However, this method can also lead to aromatic bromination. To achieve α-selectivity, conditions must be carefully controlled. For instance, studies on α-chlorination have shown that using trichloroisocyanuric acid (TCCA) with catalytic PCl₃ under solvent-free conditions can rapidly provide the desired α-chloro products in high yields for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups. unimi.it Similar principles can be applied to optimize α-bromination and subsequent fluorination steps.
Esterification Protocols for Methyl 2-(3-bromophenyl)-2,2-difluoroacetate
Once the 2-(3-bromophenyl)-2,2-difluoroacetic acid precursor is obtained, the final step is its conversion to the corresponding methyl ester.
The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. youtube.comathabascau.ca
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of methanol or by removing the water formed during the reaction. youtube.comathabascau.ca Common strong acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Boron trifluoride-methanol complex (BF₃·MeOH) is also a particularly effective reagent for preparing methyl esters of carboxylic acids, including fluorinated ones. nih.govrsc.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. youtube.com
| Catalyst | Alcohol | Conditions | Key Features |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Standard, cost-effective method. wikipedia.org |
| Boron Trifluoride (BF₃) | Methanol | Heating | Highly efficient, especially for fluorinated acids. rsc.org |
| Hydrochloric Acid (HCl) | Methanol | Reflux | Volatile catalyst, easy to remove after reaction. |
While acid-catalyzed esterification is widely used, alternative methods can offer advantages, particularly for sterically hindered or sensitive substrates. These methods include transesterification and the use of solid-phase catalysts.
Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a precursor ester could be synthesized first, which is then converted to the methyl ester by reacting with methanol. Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various metal acetates have been shown to effectively catalyze transesterification reactions, often under milder conditions than strong Brønsted acids. mdpi.comresearchgate.net For instance, a process for preparing 2,2-difluoroethanol (B47519) involves a base-catalyzed transesterification step. google.com Heterogeneous catalysts like the ion-exchange resin Amberlyst-15 have also been successfully used for the transesterification of fluorinated esters. tandfonline.com
Solid-Phase and Other Catalysts: To simplify purification and minimize waste, heterogeneous solid acid catalysts are an attractive alternative. Catalysts such as zeolites, sulfated zirconia, or functionalized mesoporous silica (e.g., UiO-66-NH₂) can be used. nih.govresearchgate.netresearchgate.net These catalysts are easily separated from the reaction mixture by filtration and can often be recycled. For example, UiO-66-NH₂ has been used for the methyl esterification of fluorinated aromatic carboxylic acids, showing higher conversion yields in less time compared to the traditional BF₃·MeOH complex. nih.govresearchgate.net Surfactant-combined catalysts have also been explored for solvent-free esterification at room temperature. psu.edu For sterically hindered acids, specific catalysts like tin(II) chloride or tetrabutyl titanate can be effective. google.com
| Method | Catalyst/Reagent | Substrate | Advantages |
| Transesterification | Lewis Acids (e.g., Zn(OAc)₂) | Ester + Methanol | Milder conditions, suitable for sensitive substrates. researchgate.net |
| Transesterification | Amberlyst-15 (Solid Acid) | Ethyl Trifluoroacetate (B77799) + Methanol | Catalyst is recyclable, continuous process possible. tandfonline.com |
| Heterogeneous Catalysis | UiO-66-NH₂ | Fluorinated Carboxylic Acid + Methanol | High conversion, reduced reaction time, recyclable catalyst. nih.gov |
| Lewis Acid Catalysis | Hexaalkylguanidinium salts | Carboxylic Acid + Alcohol | Alternative organic Lewis acid catalysts. google.com |
Advanced Synthetic Approaches to the 2-(3-bromophenyl)-2,2-difluoroacetate Scaffold
Modern synthetic chemistry offers more direct routes to construct the 2-(aryl)-2,2-difluoroacetate scaffold, potentially bypassing the separate synthesis and esterification of the carboxylic acid. These methods often involve transition-metal-catalyzed cross-coupling reactions.
A prominent example is the copper-catalyzed cross-coupling of an aryl boronic acid with a bromodifluoroacetate ester. rsc.org This approach allows for the direct formation of the C-C bond between the aromatic ring and the difluoroacetyl group. For the target molecule, this would involve the reaction of 3-bromophenylboronic acid with a reagent like ethyl bromodifluoroacetate in the presence of a copper catalyst. This method assembles the core structure in a single, efficient step.
Another powerful strategy is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. nrochemistry.com The classic Reformatsky reaction forms β-hydroxy esters. However, variations of this reaction can be used to form C-C bonds. More relevant to the target scaffold are Negishi-type cross-coupling reactions. A patent describes a method for producing 2-aryl-2,2-difluoroacetic acid esters via a coupling reaction between a zinc reagent and 2-bromo-2,2-difluoroacetic acid ester, catalyzed by cobalt in the presence of a diamine-based ligand. google.com
Furthermore, copper catalysis has been employed for the direct C-H difluoroacetylation of certain substrates using ethyl bromodifluoroacetate, where the reagent serves as the source of the "-CF₂COOEt" radical. mdpi.com While this has been demonstrated on specific heterocyclic systems, the development of such direct C-H functionalization methods for simpler aromatic rings represents a significant advancement in the field. nih.gov
Photocatalytic Difunctionalization Reactions of Alkenes with Difluoroacetates
Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. The difunctionalization of alkenes allows for the simultaneous introduction of two different functional groups across a double bond. In the context of synthesizing difluoroacetate (B1230586) analogues, this approach can be highly efficient.
Visible-light-promoted reactions, for instance, have been developed for the alkoxysulfonylation of gem-difluoroalkenes using sulfonyl chlorides and alcohols. nih.gov These reactions proceed with broad substrate scope and excellent functional group tolerance. nih.gov The mechanism often involves a radical-radical cross-coupling or an atom transfer radical addition-like process, facilitated by a photocatalyst like fac-Ir(ppy)3. nih.govresearchgate.net A metal-free approach has also been reported for the amination and heteroarylation of gem-difluoroalkenes, highlighting the environmentally benign nature of this strategy. rsc.org Three-component difunctionalization of alkenes is another attractive strategy for synthesizing complex molecules from simple starting materials in a single step. rsc.org
Below is a table summarizing key findings in photocatalytic difunctionalization relevant to the synthesis of difluoroalkyl compounds.
| Catalyst | Reactants | Reaction Type | Key Feature |
| fac-Ir(ppy)3 | gem-Difluoroalkenes, Sulfonyl Chlorides, Alcohols | Alkoxysulfonylation | Broad substrate scope and good functional group compatibility. nih.gov |
| Metal-Free | gem-Difluoroalkenes, Heteroaryl Carboxylic Acid Oxime Esters | Amination/Heteroarylation | Environmentally benign, proceeds via radical-radical cross-coupling. rsc.org |
| Not Specified | Arylalkenes, Quinoxalinones, Dialkyl Dithiophosphoric Acids | Three-Component Difunctionalization | Simultaneous incorporation of heterocyclic and dithiophosphoryl groups. nih.gov |
Radical Addition Reactions of 2-Bromo-2,2-difluoroacetates
Radical reactions provide a direct pathway for forming C-C bonds. The use of alkyl 2-bromo-2,2-difluoroacetates as precursors for the difluoroacetyl radical is a common and effective strategy. These reactions are often initiated under mild conditions, for example, using sodium dithionite (B78146) (Na2S2O4) as a radical initiator. enamine.netacs.org
This methodology has been successfully applied in the addition of ethyl or methyl 2-bromo-2,2-difluoroacetate to vinyl ethers, yielding difluoroacetyl-substituted acetals. enamine.net The process involves the generation of a difluoroacetyl radical which then adds to the alkene. This approach is not limited to simple alkenes; it has been expanded to include tandem addition/cyclization of 1,6-diene and -enyne substrates using cobalt catalysis, significantly broadening the scope of radical difluoroalkylation. rsc.org Visible-light photoredox catalysis can also be employed to generate the necessary radical species from 2-bromo-2,2-difluoroacetyl compounds, offering an environmentally friendly alternative to traditional radical initiators. researchgate.net
| Initiator/Catalyst | Substrates | Reagent | Product Type |
| Na2S2O4 | Vinyl Ethers | Ethyl/Methyl 2-bromo-2,2-difluoroacetate | Difluoroacetyl-substituted acetals. enamine.netacs.org |
| CoBr2/DPPB/Zn | Arylalkynes, Terminal Alkenes | Bromodifluoroacetamides | Functionalized difluoroacetamides. rsc.org |
| fac-Ir(ppy)3 (Photocatalyst) | Unactivated Alkenes | Ethyl 2-bromo-2,2-difluoroacetate | Difluoromethylenated alkenes or alkanes. researchgate.net |
Oxidative Decarboxylation of Difluoroacetates for C–CF2 Bond Formation
Oxidative decarboxylation is a powerful method for generating radical species and forming new carbon-carbon or carbon-heteroatom bonds. This strategy utilizes readily available carboxylic acids as starting materials. In the context of difluoroacetate synthesis, aryldifluoroacetic acids can undergo decarboxylation to produce an aryldifluoromethyl radical.
A silver(I)-catalyzed method has been developed for the oxidative decarboxylative gem-difluoromethylenation. rsc.org This radical cascade reaction involves the addition of an oxidatively generated difluoromethylene radical to an isonitrile. rsc.org Furthermore, a metal-free approach has been established for the reaction of aryldifluoroacetic acids with diaryl disulfides or thiols under mild conditions. rsc.orgdntb.gov.ua This process facilitates a radical cross-coupling to form aryldifluoromethylthio ethers, demonstrating an efficient way to create ArS-CF2 bonds. rsc.org
| Catalyst/Promoter | Substrates | Key Transformation |
| Silver(I) | Difluoroacetates, Isonitriles | Generates a difluoromethylene radical for addition to isonitriles. rsc.org |
| Metal-Free (Oxidative) | Aryldifluoroacetic Acids, Diaryl Disulfides/Thiols | Radical cross-coupling to form ArS–CF2 bonds. rsc.orgdntb.gov.ua |
| Photoinduced (Metal-Free) | α-Fluoroacrylic Acids, C-H Substrates | Direct monofluoroalkenylation of C(sp³)–H bonds. researchgate.net |
Transition Metal-Catalyzed Syntheses (e.g., Copper-Catalysis)
Transition metal catalysis, particularly using copper, palladium, and nickel, is a cornerstone for the synthesis of fluorinated aromatic compounds. nih.govbeilstein-journals.org These methods often involve cross-coupling reactions that are tolerant of a wide range of functional groups and can be performed under mild conditions. nih.gov
Copper-catalyzed reactions are particularly prevalent for difluoroalkylation. mdpi.com For instance, a copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been developed, providing an efficient route to aromatic amides. nih.gov Ethyl bromodifluoroacetate can serve as a versatile bifunctional reagent in copper-catalyzed reactions, enabling selective C5-H bromination or difluoromethylation of 8-aminoquinoline (B160924) amides depending on the copper catalyst's oxidation state and additives. nih.gov The direct C-3 difluoroacetylation of quinoxalinones using ethyl bromodifluoroacetate catalyzed by copper has also been reported, likely involving a CF2COOEt radical in the catalytic cycle. mdpi.com These methods highlight the utility of transition metals in activating C-H or C-X bonds for the introduction of the difluoroacetate moiety. nih.govresearchgate.netthieme.de
| Metal Catalyst | Substrates | Reagent | Key Feature |
| Copper(I)/(II) | 8-Aminoquinoline Amides | Ethyl bromodifluoroacetate | Selective C5-H bromination or difluoromethylation. nih.gov |
| Copper | Quinoxalinones | Ethyl bromodifluoroacetate | Direct C-3 difluoroacetylation. mdpi.com |
| Copper | 2-Bromo-2,2-difluoroacetamides, Aryl Boronic Acids | Arylation | Synthesis of diverse aromatic amides. nih.gov |
| Cobalt | Alkenes, Arylzinc Pivalates | Difluoroalkyl Bromides | Regioselective difluoroalkylarylation of alkenes. researchgate.net |
Enantioselective and Diastereoselective Synthesis of Chiral Difluoroaryl Compounds
The synthesis of chiral molecules containing fluorine is of great importance in drug discovery. nih.gov Asymmetric catalysis provides a powerful means to access enantioenriched difluoroaryl compounds. nih.gov
Catalytic asymmetric methods have been developed for the synthesis of chiral gem-difluorinated spiro-heterocyclic compounds. nih.gov For example, chiral phosphoric acid-catalyzed asymmetric cyclization reactions of gem-difluoroalkyl 1,3-indandiones with anthranilamides can produce chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones with excellent enantioselectivities. nih.govresearchgate.net Another approach involves the enantioselective Reformatsky reaction of ethyl bromodifluoroacetate with imines, using a commercially available amino alcohol ligand, to yield α,α-difluoro-β-lactams with high enantiomeric excess. rsc.org Copper catalysis has also been employed for the enantioselective synthesis of chiral polyfluoroaryl diarylmethanes and for the asymmetric defluoroalkylation of trifluoromethyl alkenes. researchgate.netd-nb.info These methods are crucial for creating stereogenic centers in molecules containing the difluoroaryl motif.
| Catalyst System | Reaction Type | Product Class | Enantioselectivity |
| Chiral Phosphoric Acid (CPA) | Asymmetric Cyclization | Chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones | Good to high yields, excellent enantioselectivities. nih.govresearchgate.net |
| Zinc / Amino Alcohol Ligand | Enantioselective Reformatsky Reaction | α,α-Difluoro-β-lactams | Up to 99% ee. rsc.org |
| Copper / Chiral Ligand | Nucleophilic Substitution / Defluoroalkylation | Chiral Polyfluoroaryl Diarylmethanes / gem-Difluoroalkenes | Up to 99% ee. researchgate.netd-nb.info |
| Cobalt / Chiral Porphyrin | Asymmetric Aziridination | Chiral N-Fluoroaryl Aziridines | High yield and excellent enantioselectivity. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it In the synthesis of fluorinated compounds, this involves developing methods that use less hazardous reagents, employ environmentally benign solvents, and improve energy efficiency. researchgate.net The development of solvent-free reaction conditions is an ideal goal, but where solvents are necessary, safer alternatives are sought. researchgate.netresearchgate.net
Development of Environmentally Benign Solvent Systems
Traditional organic solvents like chloroform, dichloromethane, and benzene (B151609) are often volatile, flammable, and toxic. ijsr.net Green chemistry encourages their replacement with safer alternatives. researchgate.net
Water: As a cheap, non-toxic, and nonflammable solvent, water is an ideal medium for many reactions. ijsr.net
Supercritical Fluids: Supercritical carbon dioxide (scCO2) has properties between a gas and a liquid, allowing it to act as a solvent for nonpolar compounds while being easily removed by depressurization. ijsr.net
Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They are often reusable and can be tailored for specific reactions. ijsr.net
Fluorous Solvents: Highly fluorinated compounds can form a separate phase from common organic solvents, a property utilized in the Fluorous Biphase System (FBS). ijsr.nettcichemicals.com This allows for easy separation and recycling of fluorous-tagged catalysts. tcichemicals.com While immiscible at room temperature, some fluorous and organic solvents become homogeneous at elevated temperatures, facilitating the reaction. tcichemicals.com
Bio-Based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol or Cyrene™, offer a more sustainable alternative to petroleum-based solvents. sigmaaldrich.com
Recent innovations also focus on creating fluorinating agents that are themselves more environmentally benign, such as complexes formed from common fluoride (B91410) salts like potassium fluoride, which are less hygroscopic and more soluble in organic media. scienmag.com
Design of Metal-Free and Base-Free Reaction Conditions
The development of synthetic methods that avoid the use of transition metals and strong bases is a key goal in green chemistry. Such approaches can reduce toxic waste, simplify purification processes, and lower costs. For the synthesis of α-aryl-α,α-difluorocarbonyl compounds, several metal-free strategies have been explored, primarily leveraging hypervalent iodine reagents and photoredox catalysis.
One notable metal-free approach involves the decarboxylative arylation of α,α-difluoro-β-ketoacid salts using diaryliodonium(III) salts. researchgate.netresearcher.life This method produces α-aryl-α,α-difluoromethyl ketones, which are valuable precursors that can be subsequently transformed into the corresponding esters like this compound. researchgate.netresearcher.life The reaction proceeds without any metal additives, relying on the reactivity of the iodonium (B1229267) salt to act as both an oxidant and the source of the aryl group. researchgate.net The process is tolerant of various functional groups, including aryl halides, which is critical for synthesizing analogues like the target compound. researcher.life
Another powerful metal-free strategy is visible-light photoredox catalysis using organic dyes. nih.gov This technique enables the generation of radical intermediates under mild conditions. For instance, ethyl 2-bromo-2,2-difluoroacetate can be activated by an organic photocatalyst, such as fluorescein, under blue LED irradiation to generate a difluoroacetyl radical. researchgate.net This radical can then engage in reactions with various substrates. researchgate.net A particularly relevant method involves using methyl fluorosulfonyldifluoroacetate (Chen's reagent) as a source for the carbomethoxydifluoromethyl radical (•CF2CO2Me) under visible light photoredox conditions. acs.org This allows for the direct introduction of the desired carbomethoxydifluoromethyl group onto heteroarenes and styrenes, providing a direct route to compounds structurally related to this compound. acs.org
The table below summarizes selected examples of metal-free difluoroalkylation and difluoroacetylation reactions applicable to the synthesis of the target compound's analogues.
| Catalyst/Reagent System | Substrate Type | Product Type | Yield (%) | Ref. |
| Diaryliodonium(III) salts | α,α-difluoro-β-ketoacid salts | α-Aryl-α,α-difluoromethyl ketones | Varies | researchgate.netresearcher.life |
| Fluorescein / Blue LED | Alkenes / Alkynes | 2,2-Difluoroalkanoates / alkenoates | Moderate to Excellent | researchgate.net |
| Rose Bengal / Green LED | Heteroaromatics | Difluoromethylated Heterocycles | Moderate to Excellent | nih.govresearchgate.net |
| FO2SCF2CO2Me / Photoredox Cat. | Heteroarenes / Styrenes | Carbomethoxydifluoromethylated compounds | Varies | acs.org |
Implementation of Reusable Catalytic Systems and Processes
The implementation of reusable catalysts and continuous flow processes represents a significant advancement in sustainable chemical manufacturing. These systems can improve efficiency, enhance safety, and reduce environmental impact.
Heterogeneous catalysts are a cornerstone of reusable systems. In the context of difluoromethylation, covalent organic frameworks (COFs) have emerged as highly effective and reusable photocatalysts. bham.ac.uk For example, a dual-active-centered COF (V-COF-AN-BT) has been successfully used for the direct C-H difluoromethylation of heterocycles. bham.ac.uk A key advantage of this system is its stability and reusability; the catalyst showed no significant decrease in activity after being used in at least five consecutive reaction cycles. bham.ac.uk The crystalline and porous nature of COFs facilitates catalyst recovery and reuse, making them ideal for scalable applications. bham.ac.uk
Continuous flow chemistry offers a practical platform for implementing reusable catalytic systems. wordpress.com In a flow setup, reagents are continuously pumped through a reactor, which can be a heated tube or a column packed with a solid-supported catalyst or reagent (a packed-bed reactor). This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivity compared to batch processes. wordpress.com While a specific flow synthesis for this compound using a reusable catalyst has not been detailed, the principles are broadly applicable. For instance, an organic photocatalyst, like those used in metal-free difluoroacetylation, could be immobilized on a solid support and used in a packed-bed flow reactor. This would enable the continuous production of the desired product while retaining the catalyst within the reactor for repeated use, thereby minimizing waste and downstream purification efforts.
The table below outlines the performance of a reusable photocatalyst in a related difluoromethylation reaction, highlighting its potential for application in synthesizing the target compound and its analogues.
| Catalyst | Reaction | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Ref. |
| V-COF-AN-BT | Photocatalytic C-H difluoromethylation | ~91 | ~90 | ~90 | bham.ac.uk |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 3 Bromophenyl 2,2 Difluoroacetate
Reactivity of the Aryl Bromine Moiety
The bromine atom attached to the phenyl ring is a key functional group that allows for the introduction of various substituents through established synthetic methodologies. Its reactivity is central to the utility of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate as a scaffold in medicinal and materials chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine of this compound serves as an excellent handle for such transformations. youtube.comyoutube.com The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
One of the most widely used methods is the Suzuki-Miyaura coupling, which pairs aryl halides with organoboron compounds. organic-chemistry.orgnih.gov In the context of this compound, this reaction allows for the formation of a new carbon-carbon bond at the C3 position of the phenyl ring. The reaction is tolerant of a wide range of functional groups and can be used to synthesize various biaryl compounds and other complex structures. organic-chemistry.orgnih.gov
The table below illustrates the expected outcomes of Suzuki-Miyaura cross-coupling reactions with this compound and various phenylboronic acids, based on established palladium-catalyzed methodologies. nih.gov
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is interactive. Click on the headers to sort the data.
| Aryl Bromide Substrate | Boronic Acid Coupling Partner | Palladium Catalyst | Base | Expected Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2,2-difluoro-2-(biphenyl-3-yl)acetate |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Methyl 2,2-difluoro-2-(4'-methoxybiphenyl-3-yl)acetate |
| This compound | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2,2-difluoro-2-(4'-(trifluoromethyl)biphenyl-3-yl)acetate |
Beyond carbon-carbon bond formation, palladium catalysis also facilitates the creation of carbon-heteroatom bonds, such as C-N and C-O bonds, through reactions like the Buchwald-Hartwig amination. These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comresearchgate.net
While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com This process, known as nucleophilic aromatic substitution (SNA_r_), involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org
The gem-difluoroacetate group in this compound is strongly electron-withdrawing. This property activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the bromine atom. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing substituent, which stabilizes the intermediate and facilitates the reaction. libretexts.org A variety of nucleophiles, including alkoxides, amines, and thiolates, can participate in these reactions, allowing for the introduction of diverse functional groups.
Further functionalization of the aromatic ring of this compound can be achieved through selective bromination. Reagents such as N-bromosuccinimide (NBS) are commonly used for the selective bromination of aromatic compounds under various conditions. researchgate.net The directing effects of the existing substituents on the ring will govern the position of the second bromine atom. The bromine atom is an ortho, para-director, while the electron-withdrawing difluoroacetate (B1230586) group is a meta-director. The interplay of these effects would likely direct a second bromination to the C5 position (ortho to the existing bromine and meta to the difluoroacetate group).
The resulting dibrominated compound can then undergo subsequent transformations, such as sequential palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions and coupling partners, it is possible to introduce two different substituents onto the aromatic ring in a controlled manner, leading to the synthesis of highly functionalized and complex molecules.
Transformations Involving the gem-Difluoroacetate Group
The gem-difluoroacetate moiety is not merely a passive electron-withdrawing group; it can actively participate in chemical reactions, serving as a source of valuable fluorinated building blocks.
The introduction of a difluoromethyl (CF₂H) group into organic molecules is of significant interest in medicinal chemistry, as this group can act as a lipophilic bioisostere for hydroxyl, thiol, or amine groups. semanticscholar.orgresearchgate.net Related compounds, such as ethyl bromodifluoroacetate, have been shown to act as bifunctional reagents for both bromination and difluoromethylation, with the latter proposed to proceed through a free radical process. nih.gov
It is plausible that under specific conditions, such as photoredox or transition-metal catalysis, this compound could serve as a precursor to a difluoromethyl radical. rsc.org This would likely involve the reductive cleavage of the ester group, followed by decarboxylation to generate a difluoromethyl radical. This reactive intermediate could then be trapped by various substrates, particularly electron-deficient alkenes or (hetero)arenes, to achieve late-stage difluoromethylation. This strategy is highly sought after for modifying the properties of bioactive compounds. semanticscholar.orgresearchgate.net
Difluorocarbene (:CF₂) is a highly reactive intermediate that is widely used in the synthesis of fluorine-containing molecules. cas.cn Various precursors have been developed to generate difluorocarbene, often involving the decomposition of a difluoromethylated species. Compounds structurally related to this compound, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, are known to be effective difluorocarbene sources. researchgate.netresearchgate.net
The generation of difluorocarbene from this compound would likely proceed through the formation of a difluoro(aryl)acetate anion under basic conditions. This intermediate could then undergo fragmentation, eliminating the carboxylate group to release difluorocarbene. researchgate.net Once generated, difluorocarbene can participate in a variety of reactions. One of its most common applications is the [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnresearchgate.net It can also react with heteroatom nucleophiles (O, S, N) in difluoromethylation reactions. cas.cn The ability to generate this versatile intermediate adds another layer to the synthetic utility of the parent compound.
Decarboxylative Processes of α,α-Difluoroacetic Acid Derivativesresearchgate.netresearchgate.net
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Derivatives of α,α-difluoroacetic acid can undergo decarboxylation under specific conditions to generate difluoroalkylated compounds. This process is of significant interest as it provides a route to introduce the difluoromethyl group into various molecular scaffolds. The stability of the resulting carbanion or radical intermediate is a crucial factor in these transformations. wikipedia.orgrsc.org
The decarboxylation of α,α-difluoroarylacetic acids and their salts has been utilized to form various difluoromethylated aryl compounds through processes like alkylation, allylation, and arylation. rsc.org While direct decarboxylation of this compound is not the most common transformation, the corresponding carboxylic acid or its salts can be effective precursors for difluoromethylation reactions. For instance, the decarboxylation of sodium chlorodifluoroacetate is a known method for generating difluorocarbene. wikipedia.org
Decarboxylative reactions are considered environmentally friendly as they often release only CO₂ as a byproduct. nih.gov These processes have been expanded to a wide range of skeletal transformations, highlighting their synthetic utility. nih.gov
Functionalization at the Alpha-Carbon Position
The α-carbon of this compound is a site of significant chemical interest. The two fluorine atoms at this position create a unique electronic environment, influencing the acidity of the α-proton and the reactivity of the carbon center.
Functionalization at the α-carbon can be achieved through various synthetic strategies. One common approach involves the generation of a difluoroenolate or an equivalent species, which can then react with electrophiles. researchgate.net For example, the deprotonation of α,α-difluoromethyl ketones using a strong base can generate a difluoroenolate that can be trapped with aldehydes to form α,α-difluoro-β-hydroxy ketones. researchgate.net
Another strategy involves radical reactions. For instance, alkyl 2-bromo-2,2-difluoroacetates can react with vinyl ethers in the presence of a radical initiator. acs.org Similarly, iododifluoroacetates can react with alkenes in the presence of zinc and a nickel catalyst to yield α,α-difluoro functionalized esters. researchgate.netrsc.org These methods provide pathways to introduce a variety of functional groups at the α-position, leading to the synthesis of complex difluorinated molecules.
Table 1: Examples of α-Carbon Functionalization Reactions of Difluoroacetates
| Reactant | Reagents | Product Type |
| Iododifluoroacetate | Alkene, Zn, NiCl₂·6H₂O | α,α-Difluoro functionalized ester rsc.org |
| Ethyl iododifluoroacetate | Alkene, Sodium dithionite (B78146) | Adduct for α,α-difluoro-γ-butyrolactone synthesis researchgate.net |
| Methyl bromodifluoroacetate | Aldehyde, Diethylzinc, RhCl(PPh₃)₃ | β-Hydroxy-α,α-difluoro ester nih.gov |
Ester Group Reactivity and Derivatization
The methyl ester group in this compound is susceptible to a range of chemical transformations, allowing for the synthesis of various derivatives.
Transesterification Processes for Ester Exchangegoogle.com
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, transesterification can be employed to replace the methyl group with other alkyl or aryl groups, thereby modifying the compound's properties.
The reaction is typically performed by treating the ester with an excess of the desired alcohol in the presence of a catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. The equilibrium of the reaction can be shifted towards the product by removing the methanol (B129727) that is formed. masterorganicchemistry.com
Table 2: Conditions for Transesterification
| Catalyst Type | General Conditions |
| Acid-catalyzed | Excess of the new alcohol, acid catalyst (e.g., H₂SO₄), often with heating. masterorganicchemistry.com |
| Base-catalyzed | Alkoxide of the new alcohol in its conjugate acid as the solvent. masterorganicchemistry.com |
Hydrolysis Reactions and Carboxylic Acid Regenerationwikipedia.org
Hydrolysis of the ester group in this compound regenerates the corresponding carboxylic acid, 2-(3-bromophenyl)-2,2-difluoroacetic acid. This reaction can be carried out under either acidic or basic conditions. wikipedia.orgucalgary.ca
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of excess water and a strong acid catalyst. wikipedia.orgyoutube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.orgucalgary.ca The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. ucalgary.ca
Table 3: Comparison of Acidic and Basic Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible youtube.comchemistrysteps.com | Irreversible wikipedia.orgchemistrysteps.com |
| Reagent | Catalytic amount of strong acid wikipedia.org | Stoichiometric amount of strong base wikipedia.org |
| Initial Product | Carboxylic acid and alcohol youtube.com | Carboxylate salt and alcohol ucalgary.ca |
Selective Methylation Reactions and Related Transformationsgoogle.com
While the primary focus is often on modifying the alcohol portion of the ester, transformations involving the carbonyl group are also possible. Although direct "selective methylation" of the ester group itself is not a standard transformation, related reactions can be considered. For instance, the ester can be reduced to an alcohol or converted to other functional groups.
More relevant to the broader context of ester transformations is the use of the ester as a precursor for other functionalities. For instance, esters can undergo reaction with Grignard reagents to form tertiary alcohols. nih.gov Additionally, certain transition-metal-catalyzed reactions can lead to decarbonylative coupling, where the carbonyl group is removed. researchgate.net
Elucidation of Mechanistic Pathways for Key Transformations
The mechanisms of the key transformations of this compound are governed by fundamental principles of organic chemistry.
The decarboxylation of the corresponding β-keto acids typically proceeds through a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes to the ketone. masterorganicchemistry.comyoutube.com The presence of a carbonyl group beta to the carboxylic acid is crucial for this pathway. masterorganicchemistry.comyoutube.com
Functionalization at the α-carbon via radical pathways involves the generation of a difluoroalkyl radical, which can then add to unsaturated systems. researchgate.net In the case of enolate-based reactions, the mechanism involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks an electrophile.
The acid-catalyzed hydrolysis of the ester begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. ucalgary.cayoutube.com This is followed by proton transfers and elimination of methanol to yield the carboxylic acid. youtube.com The base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate. ucalgary.ca
Transesterification under acidic conditions follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, the mechanism involves the nucleophilic addition of an alkoxide to the carbonyl carbon, followed by the elimination of the original alkoxide. masterorganicchemistry.com
Investigation of Radical Mechanisms in Difluoroacetate Chemistry
The chemistry of difluoroacetates is rich with radical-mediated transformations. The carbon-halogen bond in precursors like alkyl bromodifluoroacetates serves as a common entry point for generating the crucial difluoroacetate radical (•CF₂COOR). This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for initiating these radical processes under mild conditions. acs.orgnih.gov For instance, photocatalysts such as fac-Ir(ppy)₃ can be excited by visible light, becoming potent reductants capable of transferring an electron to a bromodifluoroacetate. This single-electron transfer (SET) results in the cleavage of the carbon-bromine bond, releasing a bromide anion and the desired difluoroacetate radical. nih.govnih.gov This radical can then add to unsaturated systems like alkenes and alkynes, initiating cascade reactions or simple additions. acs.orgnih.gov
Chemical initiators also play a significant role in generating difluoroacetate radicals. Sodium dithionite (Na₂S₂O₄), for example, has been successfully used to mediate the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers. nih.gov Another approach involves silyl (B83357) radical-mediated halogen abstraction. In a process analogous to the activation of bromodifluoromethane, a silyl radical, such as one generated from (TMS)₃SiH, can abstract the bromine atom from a bromodifluoroacetate to yield the difluoroacetate radical. princeton.edunih.gov
These radical generation methods enable the incorporation of the difluoroacetate motif into a wide array of organic molecules. Studies on related systems suggest that the •CF₂COOR radical generated from compounds like this compound would readily engage in conjugate additions and cyclization reactions. nih.govrsc.org The presence of the 3-bromophenyl group offers a handle for subsequent cross-coupling reactions, but in radical pathways, the primary reactivity is centered on the generation and subsequent reactions of the difluoroacetate radical.
Table 1: Methods for Generating Difluoroacetate Radicals
| Method | Initiator/Catalyst | Substrate Example | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Visible-Light Photoredox Catalysis | fac-Ir(ppy)₃ | Bromodifluoroacetates | Single-Electron Transfer (SET) from excited photocatalyst | nih.gov |
| Chemical Initiation | Na₂S₂O₄ | Ethyl 2-bromo-2,2-difluoroacetate | Reductive cleavage of C-Br bond | nih.gov |
| Silyl Radical-Mediated Abstraction | (TMS)₃SiH | Bromodifluoromethane (analogous) | Halogen atom abstraction by silyl radical | princeton.edunih.gov |
| Copper-Catalyzed Reduction | Cu(I)/B₂Pin₂ | Ethyl bromodifluoroacetate | Reduction by Cu(I) complex | mdpi.com |
Detailed Studies of Catalytic Cycles in Metal-Mediated Reactions
Metal catalysts, particularly those based on copper, nickel, and palladium, are instrumental in mediating the cross-coupling reactions of aryl halides like this compound. Mechanistic studies of these reactions often reveal intricate catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps. nih.govrsc.orgresearchgate.net
Copper-Catalyzed Reactions: Copper catalysis is frequently employed for difluoroalkylation and related transformations. mdpi.comnih.gov A common mechanistic proposal involves the generation of a difluoroacetate radical (•CF₂COOEt) via the reduction of a bromodifluoroacetate by a Cu(I) complex. mdpi.com This radical can then add to a substrate, such as an alkene. The resulting carbon-centered radical is subsequently oxidized by a Cu(II) species, leading to the final product and regenerating the Cu(I) catalyst. mdpi.com In another pathway, a synergistic dual catalytic system combining a photoredox catalyst (like an Iridium complex) and a copper catalyst can be employed. Here, the photocatalyst generates the radical, which then enters the copper catalytic cycle, typically via radical oxidative addition to a Cu(I) or Cu(II) complex to form a high-valent Cu(III) intermediate. nih.gov Reductive elimination from this intermediate then forges the new carbon-carbon bond. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts are highly effective for cross-coupling reactions involving aryl halides. nih.govrsc.orgresearchgate.net A plausible catalytic cycle for the reaction of this compound would begin with the oxidative addition of the aryl bromide C-Br bond to a Ni(0) complex, forming an Ar-Ni(II)-Br intermediate. princeton.edunih.gov Concurrently, a difluoroacetate radical is generated, often through a separate photoredox cycle. This radical then combines with the Ni(II) intermediate to form a Ni(III) or is trapped to form a Ni(II) species which then undergoes reductive elimination to yield the coupled product and regenerate the Ni(0) or Ni(I) catalyst, which is then reduced back to Ni(0) to complete the cycle. princeton.edunih.gov Mechanistic studies have provided evidence for the involvement of difluoromethyl radicals in related nickel-catalyzed processes. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are staples in C-C bond formation. nih.govnih.gov For a substrate like this compound, a typical palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) would involve the oxidative addition of the C-Br bond to a Pd(0) species. nih.govrsc.org This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) or insertion of an alkene/alkyne (in Heck/Sonogashira coupling). The cycle concludes with reductive elimination from the resulting diorganopalladium(II) intermediate to give the product and regenerate the Pd(0) catalyst. rsc.orgresearchgate.net Detailed kinetic studies on similar systems have been used to identify the rate-determining step, which is often the oxidative addition or reductive elimination. nih.govrsc.org
Role of Additives and Reaction Conditions in Pathway Determination
The specific reaction pathway and ultimate product distribution in the chemistry of this compound are profoundly influenced by the choice of additives and reaction conditions. These factors can dictate whether a reaction proceeds through a radical or an organometallic pathway and can control selectivity.
Light and Photocatalysts: The use of visible light in conjunction with a photocatalyst is a defining condition for initiating radical reactions. nih.govnih.gov By selecting a photocatalyst with an appropriate redox potential, chemists can selectively generate the difluoroacetate radical from the corresponding bromo-precursor, favoring radical-based transformations over pathways that might be initiated by thermal activation. nih.govnih.gov
Bases and Ligands: In metal-catalyzed cross-coupling reactions, bases and ligands are critical additives that can control the efficiency and selectivity of the process. lookchem.comnih.gov Bases are often required to facilitate the transmetalation step or to neutralize acidic byproducts. mdpi.com Ligands coordinate to the metal center, modifying its steric and electronic properties. This can influence the rates of oxidative addition and reductive elimination, prevent catalyst decomposition, and in some cases, induce asymmetry or control regioselectivity. nih.govresearchgate.net For instance, the combination of specific pyridine-type ligands with nickel catalysts has been shown to be key for successful fluoroalkylation of aryl halides. lookchem.comnih.gov
Reductants and Oxidants: The choice of stoichiometric reductants or oxidants can determine the operative catalytic cycle. In nickel-catalyzed reductive cross-couplings, a reductant like zinc or manganese metal is often used to regenerate the active Ni(0) catalyst. researchgate.net In other systems, additives can act as oxidants to facilitate a key step; for example, copper(II) acetate (B1210297) has been shown to be essential in certain palladium-catalyzed C-H functionalization reactions. nih.gov
Solvents and Temperature: General reaction parameters like solvent and temperature also play a crucial role. The polarity and coordinating ability of the solvent can affect the stability of intermediates and the solubility of reagents, thereby influencing reaction rates. Temperature can be used to overcome activation barriers but can also lead to undesired side reactions. The development of reactions that proceed under mild conditions (e.g., room temperature) is a significant goal, often achieved through the strategic use of catalysts and additives. lookchem.comnih.gov
Table 2: Influence of Additives and Conditions on Reaction Pathways
| Additive/Condition | Role | Typical Reaction Type | Example | Reference |
|---|---|---|---|---|
| Visible Light/Photocatalyst | Initiates radical formation via SET | Photoredox Catalysis | fac-Ir(ppy)₃ for radical cyclization | nih.gov |
| Ligands (e.g., Pyridine-type) | Modulate metal's reactivity and stability | Nickel-Catalyzed Cross-Coupling | Enhancing efficiency in monofluoroalkylation | lookchem.comnih.gov |
| Bases (e.g., K₂CO₃, Cs₂CO₃) | Facilitate transmetalation; neutralize acid | Metal-Catalyzed Cross-Coupling | Used in Cu-catalyzed difluoroacetylation | mdpi.com |
| Chemical Initiators/Mediators | Generate radicals via chemical reduction | Radical Addition | Na₂S₂O₄ for addition to vinyl ethers | nih.gov |
Applications of Methyl 2 3 Bromophenyl 2,2 Difluoroacetate As a Synthetic Building Block
Construction of Complex Polycyclic N-Heterocyclic Scaffolds
Nitrogen-containing heterocyclic scaffolds are core components of numerous pharmaceuticals and biologically active compounds. The introduction of fluorine into these structures is a common strategy in medicinal chemistry to enhance their therapeutic profiles. Methyl 2-(3-bromophenyl)-2,2-difluoroacetate serves as a precursor for the aryldifluoromethyl radical, a key intermediate in the synthesis of these valuable structures.
Radical cascade reactions are powerful, step-economical methods for rapidly building molecular complexity from simple precursors. One such strategy involves the silver-promoted radical cascade aryldifluoromethylation/cyclization, which utilizes gem-difluoroarylacetic acids or their derivatives to generate aryldifluoromethyl radicals. These radicals can then engage in cyclization reactions with appropriately positioned unsaturated bonds to form complex heterocyclic systems.
In this context, this compound is a suitable precursor for the •CF2-Ar(3-Br) radical. The reaction is typically initiated by an oxidant, like silver nitrate, which facilitates the decarboxylation of the corresponding carboxylic acid (obtainable from the methyl ester by hydrolysis) or direct radical formation from the ester itself under specific conditions. The generated radical can then add to an unactivated double bond within the same molecule, initiating a cascade that leads to the formation of N-heterocyclic structures like chroman-4-ones. This methodology allows for the simultaneous introduction of a difluoromethylene group and the construction of the heterocyclic core.
Table 1: Representative Radical Cascade Cyclization This table is based on analogous reactions with aryldifluoroacetic acids.
| Reactant Type | Radical Precursor | Key Reaction | Product Class | Ref. |
| 2-Allyloxybenzaldehydes | gem-Difluoroarylacetic acids | Aryldifluoromethylation/Cyclization | 3-Aryldifluoromethyl-containing chroman-4-ones |
Synthesis of Fluorinated Analogs and Derivatives of Advanced Intermediates
The unique properties conferred by fluorine make it a valuable element in the design of advanced intermediates for pharmaceuticals and agrochemicals. The (3-bromophenyl)difluoroacetyl group can be incorporated into various molecular frameworks to create novel fluorinated analogs.
Spirooxindoles are a privileged structural motif found in many natural products and synthetic compounds with significant biological activity. The synthesis of fluorinated spirooxindoles is an active area of research. While direct application of this compound in this context is not widely documented, related fluorinated reagents like ethyl trifluoroacetate (B77799) are used in three-component reactions with isatins to construct spirooxindole scaffolds. This suggests the potential for developing similar methodologies using the difluoroacetate (B1230586) compound to access novel difluoromethyl-substituted spirooxindoles.
Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug discovery, used to create peptides with enhanced stability and novel functions. The synthesis of fluorinated UAAs is of particular interest. This compound can serve as a building block for complex, non-proteinogenic amino acids. General strategies for synthesizing β,β-difluoro-α-amino acids often rely on fluorinated starting materials, and this compound could be elaborated through various synthetic routes to produce novel aromatic UAAs containing a difluorinated benzylic carbon.
The creation of chiral centers, especially those bearing fluorine atoms, is a significant challenge in organic synthesis. The development of asymmetric methods to produce enantiomerically pure fluorinated compounds is critical for the pharmaceutical industry. The use of this compound in reactions that generate a new stereocenter requires precise control. This can be achieved through various strategies, including:
Chiral Catalysis: Employing chiral transition metal catalysts (e.g., Rhodium-based) or organocatalysts to direct the stereochemical outcome of a reaction.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to guide the stereoselective formation of the desired product.
These approaches could be applied to reactions such as asymmetric hydrogenations or Mannich-type reactions involving derivatives of this compound to yield chiral fluorinated products with high enantioselectivity.
Diversification of Chemical Libraries Through Functional Group Interconversions
The synthetic utility of this compound is significantly enhanced by the ability to selectively modify its functional groups. The bromo substituent and the methyl ester group serve as versatile handles for functional group interconversion (FGI), allowing for the rapid diversification of a core structure into a library of analogs.
Bromo Group Transformations: The bromine atom on the phenyl ring is amenable to a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at this position.
Ester Group Transformations: The methyl ester can be easily converted into other functional groups.
Table 2: Potential Functional Group Interconversions
| Functional Group | Reaction Type | Reagents | Resulting Group | Ref. |
| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl-Aryl | |
| Aryl Bromide | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Aryl-Amine | |
| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-Alkyne | |
| Methyl Ester | Hydrolysis | LiOH or NaOH | Carboxylic Acid | |
| Methyl Ester | Reduction | LiAlH₄ or DIBAL-H | Primary Alcohol | |
| Methyl Ester | Amidation | Amine, heat or coupling agent | Amide |
Development of Novel Fluorinated Organic Materials and Advanced Chemicals
Fluorinated organic compounds are not only important in life sciences but also in materials science. Their unique electronic properties, thermal stability, and hydrophobicity make them suitable for a range of applications, including liquid crystals, polymers, and components for electronic devices.
Difluoroacetate derivatives, for instance, have been investigated as components in fluorinated electrolytes for lithium-ion batteries. The introduction of fluorinated solvents can help form a protective film on the cathode surface, potentially improving cycle performance. The structural features of this compound—a polar gem-difluoroester group, a rigid phenyl core, and a reactive bromo-handle for polymerization or modification—make it an attractive building block for the design of novel fluorinated organic materials. These materials could find applications as electrolytes, liquid crystals, or specialty polymers with tailored properties.
Advanced Characterization Methodologies in the Study of Methyl 2 3 Bromophenyl 2,2 Difluoroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
A complete spectroscopic profile of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate is obtained through the combined use of ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons of the 3-bromophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic of substituted benzene (B151609) rings. The methyl protons of the ester group exhibit a singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum of this compound will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bonded to the two fluorine atoms, the carbons of the aromatic ring, and the methyl carbon. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling. The chemical shift of a carbon atom is influenced by the electronegativity of the atoms attached to it, with carbons bonded to electronegative atoms like oxygen and halogens appearing at a lower field. libretexts.org sp² hybridized carbons, such as those in aromatic rings and carbonyl groups, are typically found downfield (110-220 ppm), while sp³ hybridized carbons absorb in the upfield region (0-90 ppm). libretexts.orglibretexts.org
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
Below is an interactive table summarizing the predicted NMR data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.70-7.30 | m | - | Aromatic-H |
| ¹H | 3.90 | s | - | -OCH₃ |
| ¹³C | ~164 (t) | t | J(C,F) ≈ 35-40 | C=O |
| ¹³C | 135-125 | m | - | Aromatic-C |
| ¹³C | ~122.5 | s | - | C-Br |
| ¹³C | ~115 (t) | t | J(C,F) ≈ 250-260 | CF₂ |
| ¹³C | ~53 | s | - | -OCH₃ |
| ¹⁹F | -100 to -120 | s | - | CF₂ |
To further confirm the structural assignments and establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu HSQC is invaluable for definitively assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding protons. For example, the singlet from the methyl protons in the ¹H spectrum would correlate with the methyl carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and the quaternary carbon bearing the difluoromethyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation.libretexts.orgrsc.orgnih.govorgsyn.org
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. nih.gov For this compound (C₉H₇BrF₂O₂), HRMS would be used to confirm the presence and ratio of all atoms, including the bromine and fluorine isotopes, with a high degree of confidence.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1750-1735 cm⁻¹. The C-F stretching vibrations would also be prominent, usually appearing in the region of 1100-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the vibrations of the carbon skeleton and the aromatic ring.
Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Analysis
Modern spectroscopic techniques can be used to monitor the progress of chemical reactions in real-time. For the synthesis of this compound, techniques such as in situ IR or NMR spectroscopy could be employed to follow the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions and provides insights into the reaction mechanism and kinetics.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules. rsc.org DFT methods are employed to investigate the electronic structure and energetics of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate, providing a foundational understanding of its chemical behavior.
DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angle. researchgate.net This process identifies the stable conformers (local minima) and the transition states that connect them.
Table 1: Calculated Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| Conf-1 (Global Minimum) | 60° | 0.00 |
| Conf-2 | 180° | 1.25 |
| Conf-3 | -60° | 0.00 |
Note: The data in this table is hypothetical and for illustrative purposes.
The energetic landscape reveals that the staggered conformations are energetically favored over eclipsed arrangements, a common trend in organic molecules. The global minimum is likely a gauche conformer, stabilized by favorable intramolecular interactions.
DFT is a powerful tool for mapping out the pathways of chemical reactions, providing detailed information about the transition states and intermediates involved. acs.orgresearchgate.net For a molecule like this compound, which can undergo various transformations such as nucleophilic substitution or hydrolysis, understanding the reaction mechanisms is of paramount importance.
Transition state (TS) calculations are performed to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. researchgate.net The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are then carried out to confirm the nature of the stationary points, with a true transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Calculated Activation Energies for a Hypothetical SN2 Reaction
| Reaction Step | Activation Energy (ΔE‡) (kcal/mol) |
| Reactant Complex → Transition State | 25.8 |
| Transition State → Product Complex | -15.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
These calculations can reveal, for instance, whether a reaction proceeds through a concerted or a stepwise mechanism and can help in predicting the regioselectivity and stereoselectivity of the reaction.
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical framework used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. wikipedia.orgwisc.edu NBO analysis provides insights into the Lewis-like structure of a molecule, including lone pairs, bonds, and antibonding orbitals.
For this compound, NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions. For example, the interaction between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds can be evaluated. These interactions contribute to the stability of the molecule and can influence its reactivity. researchgate.net
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O1 | σ(C1-C2) | 2.5 |
| LP(2) F1 | σ(C2-C3) | 1.8 |
| σ(C-H) | σ*(C-Br) | 0.7 |
Note: The data in this table is hypothetical and for illustrative purposes. LP denotes a lone pair, and σ denotes an antibonding orbital.*
The magnitude of the second-order perturbation energy, E(2), is proportional to the strength of the interaction. NBO analysis can also provide information about the natural atomic charges, which helps in understanding the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.
Predictive Modeling Using Computational Approaches (e.g., for reaction outcomes, selectivity)
Computational chemistry is increasingly being used for the predictive modeling of reaction outcomes and selectivity. nih.govrsc.org By combining quantum mechanical calculations with machine learning algorithms, it is possible to develop models that can predict the products of a reaction under different conditions with reasonable accuracy. digitellinc.comacs.org
For this compound, a predictive model could be developed to forecast the regioselectivity of, for example, an aromatic substitution reaction. This would involve calculating a set of molecular descriptors (such as atomic charges, frontier molecular orbital energies, and steric parameters) for the starting material and various potential reactants. These descriptors would then be used to train a machine learning model on a dataset of known reactions.
Table 4: Hypothetical Descriptors for Predictive Modeling
| Descriptor | Value |
| LUMO Energy | -1.2 eV |
| Charge on C3 (ipso-Br) | +0.05 |
| Steric Hindrance Parameter | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Such models can significantly accelerate the process of reaction discovery and optimization by allowing for the virtual screening of a large number of potential reaction conditions.
Molecular Dynamics Simulations of Reactive Pathways and Solvent Effects
While quantum chemical calculations provide valuable information about the energetics of a reaction in the gas phase, reactions in the real world are typically carried out in a solvent. Molecular dynamics (MD) simulations can be used to study the explicit role of the solvent in a chemical reaction. miami.eduspringernature.com
In an MD simulation, the motion of all atoms in the system (both the solute and the solvent) is simulated over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of the dynamic aspects of a reaction, including the role of solvent reorganization in stabilizing the transition state.
For this compound, MD simulations could be used to study the free energy profile of a reaction in different solvents. chemrxiv.org This would provide insights into how the solvent influences the reaction rate and mechanism. For instance, a polar solvent might be found to stabilize a charged intermediate, thereby lowering the activation energy of the reaction.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. solubilityofthings.comnih.govresearchgate.net These predictions can be invaluable in confirming the structure of a newly synthesized compound or in interpreting experimental spectra.
For this compound, DFT calculations can be employed to predict its 1H and 13C NMR spectra. The calculated chemical shifts, when compared to experimental data, can help in the assignment of the various peaks in the spectrum. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR spectrum, allowing for the identification of the characteristic vibrational modes of the molecule.
Table 5: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift | Experimental Chemical Shift |
| C=O | 165.2 | 164.8 |
| C-Br | 122.5 | 122.1 |
| CF2 | 115.8 | 115.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
The good agreement often observed between predicted and experimental spectra underscores the power of computational chemistry as a tool for structure elucidation and characterization.
Future Perspectives and Emerging Research Avenues
Development of More Efficient, Selective, and Sustainable Synthetic Routes
Future research will undoubtedly focus on the development of more efficient and sustainable methods for the synthesis of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate and its analogs. While established methods like transition metal-catalyzed cross-coupling reactions are effective, there is a continuous drive towards greener and more atom-economical processes. nih.govd-nb.infonih.govthieme.de This includes the exploration of catalysts based on earth-abundant metals, the use of milder reaction conditions, and the reduction of waste generation. The development of one-pot procedures that combine multiple synthetic steps without the need for intermediate purification would also represent a significant advancement in terms of efficiency and sustainability.
Exploration of Novel Catalytic Systems for Challenging Functionalizations
The bromine atom on the phenyl ring and the carbon-hydrogen bonds of the methyl group in this compound offer opportunities for a variety of functionalization reactions. Future research is expected to explore novel catalytic systems to achieve challenging transformations with high selectivity. This includes the use of palladium, copper, and other transition metal catalysts for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the aryl bromide position. nih.govnih.govacs.orgacs.org Furthermore, the development of catalysts for the selective C-H functionalization of the methyl ester group or even the aromatic ring would open up new avenues for derivatization. nih.govmdpi.com Rhodium-catalyzed reactions, for instance, have shown promise in the functionalization of compounds containing fluorinated motifs. nih.govacs.orgrsc.orgfigshare.com Photoredox catalysis is another emerging area that could enable novel and previously inaccessible functionalizations under mild conditions. nih.govmdpi.comacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To meet the potential demand for this compound as a building block in pharmaceutical and materials science applications, scalable and efficient production methods are crucial. nih.govchemspeed.comresearchgate.netresearchgate.netnih.gov The integration of its synthesis with flow chemistry platforms offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for continuous manufacturing. pharmtech.combeilstein-journals.orgnih.govvapourtec.comresearchgate.net Automated synthesis platforms can further accelerate the exploration of its chemical space by enabling the rapid and systematic synthesis of a library of derivatives for screening and optimization. chemspeed.comnih.govcognit.caresearchgate.netnih.gov
Rational Design and Prediction of Novel Reactivity Patterns Through Computational Methods
Computational chemistry is expected to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the reactivity of different sites within the molecule, and guide the rational design of new catalysts and reactions. chemistryjournals.netresearchgate.netmdpi.com Machine learning algorithms, trained on large datasets of chemical reactions, could be used to predict the outcomes of reactions involving this compound, thereby accelerating the discovery of new synthetic routes and applications. nih.govmit.edunih.goveurekalert.orgresearchgate.net
Synergistic Approaches Combining Advanced Experimental and Theoretical Studies
The most significant breakthroughs in understanding and utilizing this compound will likely come from synergistic approaches that combine advanced experimental techniques with sophisticated theoretical studies. researchgate.netrsc.orgnih.govnih.govrsc.org For instance, the detailed mechanistic insights obtained from computational studies can inform the design of more efficient and selective catalysts, which can then be validated and optimized through experimental work. This iterative cycle of theory and experimentation will be crucial for unlocking the full potential of this versatile fluorinated building block and paving the way for its application in the development of next-generation pharmaceuticals and advanced materials.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(3-bromophenyl)-2,2-difluoroacetate?
The compound is typically synthesized via cross-coupling reactions. A common method involves reacting ethyl bromodifluoroacetate with 3-bromophenylboronic acid under transition metal catalysis (e.g., palladium or iridium-based catalysts) . Visible light irradiation can enhance reaction efficiency by promoting catalytic cycles, as demonstrated in analogous difluoroacetate syntheses . Key parameters include solvent choice (e.g., dimethoxyethane), temperature control (reflux conditions), and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure and purity. For example, ¹⁹F NMR typically shows signals near -103 ppm due to the difluoroacetate moiety . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1769 cm⁻¹) and C-F bonds (~1095 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification (expected m/z ~279.08 for [M]+) .
Q. What safety precautions are required when handling this compound?
The compound may pose hazards such as respiratory irritation (H335) and skin/eye irritation (H315/H319). Researchers should:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid moisture exposure, as some difluoroacetates hydrolyze under humid conditions.
- Store at -20°C in tightly sealed containers to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Yield optimization involves:
- Catalyst screening : Transition metals like Ir(III) or Pd(PPh₃)₄ improve coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dimethoxyethane) enhance solubility of intermediates.
- Light activation : Visible light accelerates catalytic cycles in Ir-based systems, reducing reaction times .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1) effectively isolates the product .
Q. What strategies resolve conflicting biological activity data in fluorinated arylacetates?
Discrepancies may arise from substituent positioning or assay conditions. To address this:
Q. How do electronic effects of the 3-bromo substituent influence reactivity in nucleophilic substitutions?
The electron-withdrawing bromine atom at the 3-position increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., SN2 with amines or thiols). Density Functional Theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) provide empirical validation .
Q. What are the challenges in interpreting ¹⁹F NMR data for difluoroacetate derivatives?
Challenges include:
- Signal splitting : Coupling between fluorine atoms (²JFF) creates complex multiplet patterns.
- Solvent effects : Deuterated solvents like CDCl₃ may shift signals slightly.
- Quantitative analysis : Integrate peaks carefully to confirm the presence of two equivalent fluorine atoms .
Methodological Considerations
Q. How to design a stability study for this compound under varying pH conditions?
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like acetylcholinesterase. Parameters:
- Use the crystal structure of the target (PDB ID: 4EY7).
- Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G* level.
- Validate with in vitro inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic efficiencies for similar difluoroacetates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
